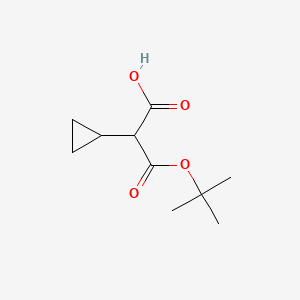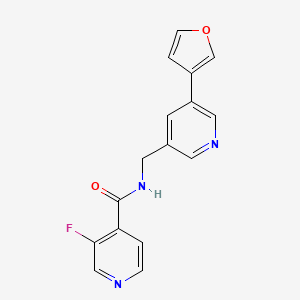
5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile, also known as S 95005, is a chemical compound with the molecular formula C10H10ClN3O and a molecular weight of 223.66 g/mol.
Méthodes De Préparation
The synthesis of 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile involves several steps. One common synthetic route includes the reaction of 5-chloronicotinonitrile with 3-hydroxypyrrolidine under specific conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the process. The reaction is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key biological processes, such as cell proliferation in cancer cells or the growth of microbial pathogens.
Comparaison Avec Des Composés Similaires
5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile can be compared with other similar compounds, such as:
5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: This compound also contains a chlorine atom and has shown potent growth inhibitory effects against Mycobacterium tuberculosis.
7-Chloro-4-amino-pyrrolo[2,1-f][1,2,4]triazine: This compound specifically inhibits human norovirus RNA-dependent RNA polymerase.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields.
Propriétés
IUPAC Name |
5-chloro-6-(3-hydroxypyrrolidin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-3-7(4-12)5-13-10(9)14-2-1-8(15)6-14/h3,5,8,15H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBPHHYEMBSAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile](/img/structure/B2684929.png)
![2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/new.no-structure.jpg)

![1-(4-butoxyphenyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2684934.png)

![Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2684940.png)
![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2684941.png)
![3,7,9-trimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2684942.png)


![N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2684947.png)

